2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
Overview
Description
2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenoxy group and an isoxazolyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide typically involves the following steps:
Formation of 2,5-dichlorophenoxyacetic acid: This can be achieved by chlorination of phenoxyacetic acid.
Synthesis of 5-methyl-3-isoxazolecarboxylic acid: This involves the cyclization of appropriate precursors under controlled conditions.
Amidation Reaction: The final step involves the reaction of 2,5-dichlorophenoxyacetic acid with 5-methyl-3-isoxazolecarboxylic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide: Similar structure but with a different chlorination pattern.
2-(2,5-dichlorophenoxy)-N-(3-isoxazolyl)propanamide: Lacks the methyl group on the isoxazole ring.
2-(2,5-dichlorophenoxy)-N-(5-methyl-4-isoxazolyl)propanamide: Different position of the isoxazole ring substitution.
Uniqueness
2-(2,5-dichlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenoxy and isoxazolyl groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-7-5-12(17-20-7)16-13(18)8(2)19-11-6-9(14)3-4-10(11)15/h3-6,8H,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLLVEDMOWHIRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)OC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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